Isohomovanillic acid

Description

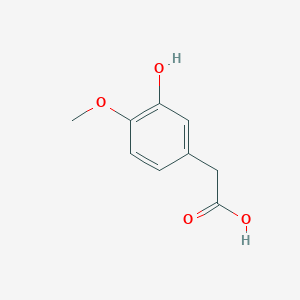

structure

Structure

3D Structure

Properties

IUPAC Name |

2-(3-hydroxy-4-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-13-8-3-2-6(4-7(8)10)5-9(11)12/h2-4,10H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXLCOBSWMQCGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10150287 | |

| Record name | Isohomovanillic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isohomovanillic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000333 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1131-94-8 | |

| Record name | 3-Hydroxy-4-methoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isohomovanillic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isohomovanillic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-hydroxy-4-methoxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isohomovanillic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000333 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Homovanillic Acid (HVA): A Key Indicator of Dopamine Metabolism

An in-depth analysis of the current scientific literature reveals a significant lack of information regarding a direct endogenous function of isohomovanillic acid (isoHVA) within the brain. It is likely a minor and less-studied metabolite. The vast body of research in this area focuses on its isomer, homovanillic acid (HVA) , which is a primary and extensively studied terminal metabolite of the neurotransmitter dopamine (B1211576).[1][2][3] Therefore, this technical guide will focus on the established role and significance of HVA in the brain as a key biomarker for dopamine turnover and neuronal activity.

Homovanillic acid is the main catabolite of dopamine, produced through the sequential action of the enzymes monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[2] Its concentration in the brain, cerebrospinal fluid (CSF), and plasma is widely used as a reliable index of dopamine metabolism and the functional status of dopaminergic systems.[4] Monitoring HVA levels is crucial in both preclinical and clinical research, particularly in the context of neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.

Dopamine Metabolism and HVA Formation

The metabolic pathway leading to the formation of HVA is a critical aspect of dopaminergic neurotransmission. Dopamine that is not packaged into synaptic vesicles is metabolized within the presynaptic neuron or in the synaptic cleft.

Quantitative Data on HVA in the Brain

The concentration of HVA varies across different brain regions and biological fluids. These levels can be influenced by factors such as age and the presence of neurological conditions.

HVA Concentrations in Human Brain Regions

| Brain Region | HVA Concentration (ng/mg protein) | Dopamine Concentration (ng/mg protein) | HVA/Dopamine Ratio |

| Nucleus Accumbens | 7.44 | 2.49 | 3.64 |

| Caudate Nucleus | 3.61 | 2.39 | 1.80 |

| Putamen | 6.54 | 3.00 | 2.53 |

| Data sourced from a study on human brain tissue, highlighting the differences in dopamine turnover across striatal and limbic regions. |

HVA Concentrations in Rat Brain Regions

| Brain Region | HVA Concentration (ng/mg protein) |

| Prefrontal Cortex (Polar) | 0.417 ± 0.018 |

| Prefrontal Cortex (Medial) | 0.689 ± 0.004 |

| Prefrontal Cortex (Lateral) | 0.753 ± 0.024 |

| Anterior Cingulate Cortex | 0.496 ± 0.029 |

| Septum | 1.311 ± 0.046 |

| Amygdala | 0.555 ± 0.008 |

| A12 Dopaminergic Neurons | 1.949 ± 0.077 |

| A13 Dopaminergic Neurons | 1.109 ± 0.112 |

| A14 Dopaminergic Neurons | 0.489 ± 0.019 |

| Data from a mass fragmentographic determination in discrete rat brain areas. |

HVA Concentrations in Human Cerebrospinal Fluid (CSF)

| Subject Group | Mean Lumbar CSF HVA (pmol/mL) | Estimated Cisternal HVA (pmol/mL) | Estimated Brain HVA Delivery to CSF (nmol/d) |

| Young (28.7 ± 4.6 years) | 116 ± 66 | 704 | 416 |

| Elderly (77.1 ± 6.3 years) | 140 ± 86 | 640 | 175 |

| This study indicates a significant decline in the rate of HVA delivery from the brain to the CSF with age, suggesting reduced brain dopaminergic neurotransmission. |

Experimental Protocols

The quantification of HVA and the assessment of dopamine metabolism rely on precise and sensitive analytical techniques.

Measurement of HVA in Brain Tissue and CSF

A common and robust method for the determination of HVA and other dopamine metabolites is High-Performance Liquid Chromatography (HPLC) with electrochemical detection .

Protocol Outline:

-

Sample Collection: Brain tissue is rapidly dissected, weighed, and homogenized in a suitable buffer (e.g., perchloric acid) to precipitate proteins and stabilize the analytes. CSF is collected via lumbar puncture.

-

Extraction: For brain homogenates, samples are centrifuged, and the supernatant is collected. For CSF, direct injection may be possible, or a concentration/extraction step may be employed. A solvent and ion-pair extraction can be used for enhanced specificity.

-

Chromatographic Separation: The extract is injected into an HPLC system equipped with a reverse-phase C18 column. A mobile phase, typically an aqueous buffer with an organic modifier (e.g., methanol (B129727) or acetonitrile) and an ion-pairing agent, is used to separate HVA from other neurochemicals.

-

Electrochemical Detection: An electrochemical detector is used for sensitive and selective quantification of HVA. The detector is set at an optimal oxidation potential for HVA, which generates an electrical signal proportional to its concentration.

-

Quantification: The concentration of HVA in the sample is determined by comparing the peak area from the sample chromatogram to a standard curve generated with known concentrations of HVA.

Assessment of Brain Dopamine Metabolism from Plasma HVA

Measuring HVA in plasma to assess central dopamine metabolism is complicated by peripheral sources of HVA. A method to improve the accuracy of this assessment involves the use of debrisoquin and the simultaneous measurement of a norepinephrine (B1679862) metabolite.

Protocol Outline:

-

Debrisoquin Administration: Debrisoquin is administered to inhibit peripheral monoamine oxidase, thus reducing the contribution of peripheral dopamine metabolism to plasma HVA levels.

-

Plasma Sampling: Blood samples are collected at baseline and after debrisoquin administration.

-

Metabolite Measurement: Plasma levels of HVA and 3-methoxy-4-hydroxyphenylglycol (MHPG), a major metabolite of norepinephrine, are measured using a sensitive analytical method like HPLC with electrochemical detection or mass spectrometry.

-

Data Analysis: The relationship between plasma HVA and MHPG is analyzed. By extrapolating the linear relationship of plasma HVA to MHPG to a zero MHPG level, an estimate of HVA derived solely from brain dopaminergic neurons can be obtained. This method has been validated in non-human primate models.

Conclusion

While the endogenous function of isohomovanillic acid in the brain remains largely uncharacterized, its isomer, homovanillic acid, serves as an indispensable tool in neuroscience research. As the major metabolite of dopamine, HVA levels provide a critical window into the activity of dopaminergic pathways. The accurate quantification of HVA in various biological matrices, guided by robust experimental protocols, is fundamental to advancing our understanding of dopamine's role in health and in the pathophysiology of numerous neurological and psychiatric disorders. Future research may yet uncover a specific role for isoHVA, but for now, HVA remains the central focus for assessing central dopamine metabolism.

References

- 1. Dopamine metabolites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Homovanillic acid - Wikipedia [en.wikipedia.org]

- 3. A new approach to biochemical evaluation of brain dopamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessment of brain dopamine metabolism from plasma HVA and MHPG during debrisoquin treatment: validation in monkeys treated with MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]

Isohomovanillic Acid: A Minor Dopamine Metabolite of Growing Interest

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dopamine (B1211576), a critical catecholamine neurotransmitter, plays a pivotal role in numerous physiological processes within the central nervous system, including motor control, motivation, reward, and cognitive function. The catabolism of dopamine is a complex process involving several enzymatic pathways, leading to the formation of various metabolites. While homovanillic acid (HVA) is widely recognized as the major terminal metabolite of dopamine, its isomer, isohomovanillic acid (isoHVA), has emerged as a minor but potentially significant metabolite. This technical guide provides an in-depth exploration of isohomovanillic acid, detailing its biochemical formation, analytical quantification, and physiological relevance, with a particular focus on its implications in clinical research and drug development.

Biochemical Pathway of Isohomovanillic Acid Formation

The metabolic fate of dopamine is primarily dictated by the sequential or alternative actions of two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). The formation of HVA and isoHVA from dopamine proceeds through the intermediate metabolite 3,4-dihydroxyphenylacetic acid (DOPAC).

The regioselectivity of COMT is the critical determinant in the formation of HVA versus isoHVA. COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol structure of DOPAC.

-

Formation of Homovanillic Acid (HVA): Meta-methylation of DOPAC at the 3-hydroxyl group by COMT yields homovanillic acid (3-methoxy-4-hydroxyphenylacetic acid). This is the predominant pathway.

-

Formation of Isohomovanillic Acid (isoHVA): Para-methylation of DOPAC at the 4-hydroxyl group by COMT results in the formation of isohomovanillic acid (4-methoxy-3-hydroxyphenylacetic acid). This is considered a minor pathway.

The following diagram illustrates the enzymatic conversion of dopamine to HVA and isoHVA.

Isohomovanillic Acid: A Technical Guide to its Core Properties and Metabolic Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physico-Chemical Properties

The fundamental physical and chemical properties of isohomovanillic acid are summarized in the tables below, providing a ready reference for experimental design and analysis.

Table 1: General and Physical Properties of Isohomovanillic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₄ | [1][2] |

| Molar Mass | 182.17 g/mol | [1][2] |

| Appearance | Powder or solid, Pale Beige | [1] |

| Melting Point | 127-132 °C | |

| Boiling Point (Predicted) | 371.3 ± 27.0 °C | |

| Flash Point | 153.1 °C | |

| Density (Predicted) | 1.307 ± 0.06 g/cm³ | |

| pKa (Predicted) | 4.36 ± 0.10 | |

| Vapor Pressure | 3.59E-06 mmHg at 25°C | |

| Refractive Index | 1.573 |

Table 2: Solubility and Chromatographic Properties of Isohomovanillic Acid

| Property | Value | Source(s) |

| Solubility | DMSO (Slightly), Methanol (Slightly) | |

| LogP (Predicted) | Not Available | |

| Storage Condition | Inert atmosphere, Room Temperature |

Experimental Protocols

While the original isolation protocol for isohomovanillic acid could not be definitively identified, a representative modern synthetic protocol is detailed below. This method is adapted from procedures for similar substituted phenylacetic acids and provides a viable route to obtaining the compound for research purposes.

Representative Synthesis of 3-Hydroxy-4-methoxyphenylacetic Acid

A common synthetic route to obtain 3-hydroxy-4-methoxyphenylacetic acid involves the multi-step chemical modification of a commercially available starting material such as vanillin (B372448) or a related substituted phenol. A generalized workflow is as follows:

-

Protection of the Phenolic Hydroxyl Group: The hydroxyl group of the starting material (e.g., vanillin) is often protected to prevent unwanted side reactions in subsequent steps. This can be achieved by reacting it with a suitable protecting group, such as a benzyl (B1604629) ether.

-

Chain Elongation: The aldehyde functional group is then converted to a phenylacetic acid moiety. This can be accomplished through various methods, such as the Perkin condensation followed by reduction and hydrolysis, or through the formation of a cyanohydrin followed by hydrolysis of the nitrile group to a carboxylic acid.

-

Deprotection: The final step involves the removal of the protecting group from the phenolic hydroxyl group to yield the desired 3-hydroxy-4-methoxyphenylacetic acid. This is typically achieved through catalytic hydrogenation or other deprotection methods specific to the protecting group used.

Purification: The final product is typically purified by recrystallization from a suitable solvent system or by column chromatography to achieve high purity.

Metabolic Pathway of Catecholamines

Isohomovanillic acid is a deamination metabolite of catecholamines. Its formation is a result of the enzymatic degradation of dopamine (B1211576), norepinephrine, and epinephrine. The metabolic pathway involves two key enzymes: catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).

The following diagram illustrates the metabolic breakdown of dopamine, leading to the formation of both homovanillic acid (HVA) and isohomovanillic acid (IHVA). The specific methylation pattern by COMT determines which isomer is produced.

Biological Significance and Research Applications

Isohomovanillic acid's primary biological significance lies in its role as a metabolite of catecholamines. The levels of IHVA and its isomer HVA in biological fluids such as urine and cerebrospinal fluid can serve as biomarkers for the activity of the dopaminergic system and the metabolism of catecholamines.

Recent studies have also begun to explore the potential biological activities of isohomovanillic acid and its derivatives. Research has indicated that some phenolic acids, including isomers of IHVA, may possess antimicrobial and antioxidant properties. However, further investigation is required to fully elucidate the specific biological effects and potential therapeutic applications of isohomovanillic acid.

Conclusion

Isohomovanillic acid is a key metabolite in the catecholamine degradation pathway. While its direct biological activities are still under investigation, its presence and concentration in biological samples provide valuable information for researchers studying neurotransmitter metabolism and related neurological and psychiatric conditions. The data and protocols presented in this guide offer a foundational resource for scientists and drug development professionals working with this and related compounds. Future research into the specific signaling pathways and pharmacological effects of isohomovanillic acid may reveal novel therapeutic opportunities.

References

Isohomovanillic Acid and Homovanillic Acid in Dopamine Turnover: A Technical Guide for Researchers

An In-depth Technical Guide on the Role of Isohomovanillic Acid and its Isomer, Homovanillic Acid, in Peripheral versus Central Dopamine (B1211576) Turnover.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The assessment of central dopamine (DA) turnover is crucial for understanding the pathophysiology of numerous neurological and psychiatric disorders and for the development of novel therapeutics. Homovanillic acid (HVA), the primary metabolite of dopamine, has long been the focus of research as a biomarker for central DA activity. Its isomer, isohomovanillic acid (isoHVA), is also a product of dopamine metabolism, yet its role and utility as a biomarker are significantly less understood, with a notable scarcity of recent research.

This technical guide provides a comprehensive overview of the current understanding of both HVA and isoHVA as markers of peripheral and central dopamine turnover. Due to the extensive body of research on HVA, it will be the primary focus, with a dedicated section summarizing the limited knowledge on isoHVA and highlighting the existing research gap. This guide is intended to provide researchers and drug development professionals with a detailed understanding of the biochemical pathways, analytical methodologies, and the challenges and opportunities in utilizing these metabolites to probe central dopaminergic function.

Dopamine Metabolism: The Formation of HVA and isoHVA

Dopamine is metabolized to its final acidic products through the concerted action of two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[1][2] The metabolic cascade can proceed through two alternative initial steps, both of which ultimately lead to the formation of HVA.

-

MAO-initiated Pathway: Dopamine is first deaminated by MAO to form 3,4-dihydroxyphenylacetic acid (DOPAC). DOPAC is then O-methylated by COMT to produce HVA (4-hydroxy-3-methoxyphenylacetic acid).

-

COMT-initiated Pathway: Alternatively, dopamine can be O-methylated by COMT to form 3-methoxytyramine (3-MT). Subsequently, 3-MT is deaminated by MAO to yield HVA.

Isohomovanillic acid (3-hydroxy-4-methoxyphenylacetic acid) is an isomer of HVA. Its formation pathway is less definitively established in the mainstream literature but is presumed to arise from the O-methylation of dopamine at the 4-position of the catechol ring by COMT, followed by deamination by MAO. The preferential O-methylation of dopamine at the 3-position leads to HVA being the major metabolite.

Figure 1: Simplified metabolic pathway of dopamine to HVA and the putative pathway to isoHVA.

Homovanillic Acid (HVA) as a Biomarker of Dopamine Turnover

HVA in cerebrospinal fluid (CSF) is considered a reliable indicator of central dopamine metabolism. However, the use of peripheral HVA, measured in plasma or urine, as a surrogate for central turnover is complicated by the significant contribution of peripheral dopamine metabolism.

Peripheral vs. Central Contributions to Plasma HVA

A substantial portion of plasma HVA originates from the metabolism of dopamine in the peripheral nervous system and other organs. This peripheral contribution can mask the changes in central dopamine turnover that are relevant to CNS disorders. Research has shown that plasma HVA levels are influenced by various factors, including diet and sympathetic nervous system activity.

To address this challenge, pharmacological tools have been employed to distinguish between central and peripheral HVA pools. Debrisoquin, a peripheral monoamine oxidase inhibitor that does not cross the blood-brain barrier, has been used to reduce the peripheral production of HVA.[3] Studies using debrisoquin have demonstrated an enhanced correlation between plasma and CSF HVA levels, suggesting that this approach can improve the utility of plasma HVA as a marker of central dopamine activity.

Quantitative Data on HVA Concentrations

The following table summarizes representative HVA concentrations in human plasma and CSF from various studies. It is important to note that these values can vary significantly based on the analytical method used, patient population, and sample collection protocols.

| Biological Matrix | Analyte | Concentration Range | Subject Population | Reference |

| Plasma | HVA | 5 - 15 ng/mL | Healthy Adults | General Literature |

| CSF | HVA | 20 - 60 ng/mL | Healthy Adults | General Literature |

Isohomovanillic Acid (isoHVA): The Understudied Isomer

In stark contrast to the wealth of data on HVA, there is a profound lack of recent and in-depth research on isohomovanillic acid. An early study by Ebinger and Adriaenssens in 1973 investigated the determination of isoHVA in the CSF and urine of Parkinson's disease patients undergoing L-DOPA treatment. This suggests that isoHVA was considered a potentially relevant metabolite in the context of dopamine-related disorders.

However, a comprehensive search of the modern scientific literature reveals a significant gap in our understanding of isoHVA's specific role. Key unanswered questions include:

-

The precise enzymatic kinetics of its formation relative to HVA.

-

The relative contributions of central versus peripheral tissues to its circulating levels.

-

Whether the ratio of isoHVA to HVA could provide more specific information about regional dopamine metabolism or the activity of COMT variants.

The lack of commercially available standards and validated analytical methods for isoHVA has likely contributed to its underrepresentation in metabolic studies. Further research is warranted to explore the potential of isoHVA as a distinct biomarker of dopamine turnover.

Experimental Protocols for HVA and isoHVA Quantification

The accurate quantification of HVA and, theoretically, isoHVA in biological matrices requires sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) with electrochemical detection (ECD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Sample Preparation

-

Collection: Plasma is collected in tubes containing EDTA and centrifuged to separate the plasma. CSF is typically collected via lumbar puncture. Urine samples are often collected over a 24-hour period.

-

Storage: Samples should be stored at -80°C to prevent degradation of the analytes.

-

Extraction: Solid-phase extraction (SPE) is a common method for cleaning up the sample and concentrating the analytes. Anion exchange cartridges are often used to retain the acidic metabolites like HVA.

HPLC with Electrochemical Detection (ECD)

-

Principle: This method separates compounds based on their physicochemical properties as they pass through a chromatography column. The detection is based on the electrochemical oxidation or reduction of the analyte at a specific voltage.

-

Mobile Phase: A typical mobile phase consists of a buffer (e.g., citrate-phosphate buffer) with an organic modifier (e.g., methanol (B129727) or acetonitrile) at a controlled pH.

-

Column: A reversed-phase C18 column is commonly used for the separation.

-

Detection: An electrochemical detector is set at an optimal potential to maximize the signal for HVA while minimizing interference from other compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Principle: LC-MS/MS offers higher specificity and sensitivity compared to HPLC-ECD. After chromatographic separation, the analytes are ionized (e.g., by electrospray ionization), and the mass spectrometer selects the precursor ion of the analyte, fragments it, and then detects a specific fragment ion.

-

Internal Standard: A stable isotope-labeled internal standard (e.g., HVA-d5) is typically added to the sample at the beginning of the preparation to correct for matrix effects and variations in extraction recovery and instrument response.

-

Transitions: Specific precursor-to-product ion transitions are monitored for HVA and the internal standard to ensure highly selective quantification.

Figure 2: A typical experimental workflow for the quantification of HVA using LC-MS/MS.

Conclusion and Future Directions

Homovanillic acid remains a cornerstone in the biochemical assessment of central dopamine turnover. While the interpretation of peripheral HVA levels is complex, methodological advancements and pharmacological strategies have enhanced its utility as a potential biomarker. The development of highly sensitive and specific LC-MS/MS methods has further improved the accuracy of HVA quantification.

In contrast, isohomovanillic acid represents a significant knowledge gap in the field of dopamine metabolism. Its potential as a unique biomarker, either alone or in ratio with HVA, is largely unexplored. Future research should focus on elucidating the biochemical pathway of isoHVA formation, developing and validating robust analytical methods for its quantification, and investigating its physiological and pathological significance. Such studies could provide novel insights into dopamine dysregulation in neurological and psychiatric disorders and may uncover a new, more specific biomarker for central dopaminergic activity.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Stability of Isohomovanillic Acid

This technical guide provides a comprehensive overview of the chemical properties and stability of isohomovanillic acid. The information is intended to support research, development, and analytical activities involving this catecholamine metabolite.

Chemical Properties

Isohomovanillic acid, also known as 3-hydroxy-4-methoxyphenylacetic acid, is a deaminated metabolite of catecholamines.[1][2] It is formed by the action of the enzyme catechol-O-methyltransferase (COMT), which methylates a hydroxyl group on the catecholamine precursor.[1][3] Its isomer, homovanillic acid (HVA), is a major metabolite of dopamine.[4]

The key chemical and physical properties of isohomovanillic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | (3-Hydroxy-4-methoxyphenyl)acetic acid | |

| Synonyms | Isohomovanillic acid, iso-HVA, Homoisovanillic acid | |

| Chemical Formula | C₉H₁₀O₄ | |

| Molecular Weight | 182.17 g/mol | |

| Appearance | Pale beige powder or solid | |

| Melting Point | 127-132 °C | |

| Boiling Point | 371.3 ± 27.0 °C (Predicted) | |

| pKa (Strongest Acidic) | 3.74 | |

| Solubility | - Slightly soluble in DMSO and Methanol- Predicted Water Solubility: 2.64 g/L |

Stability and Storage

Proper handling and storage of isohomovanillic acid are crucial to maintain its integrity for analytical and experimental purposes.

Solid Form: For long-term storage, solid isohomovanillic acid should be kept at -20°C, protected from light and moisture.

Stock Solutions: The stability of isohomovanillic acid in solution is dependent on the solvent and storage temperature. The following storage conditions are recommended for stock solutions:

-

-80°C: Stable for up to 6 months.

-

-20°C: Stable for up to 1 month.

It is advisable to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles. Studies on the isomeric compound, homovanillic acid, have shown that storage at room temperature can lead to degradation. Additionally, homovanillic acid is known to be light-sensitive, suggesting that isohomovanillic acid should also be protected from light.

Experimental Protocols

This section provides detailed methodologies for key experiments involving isohomovanillic acid.

Preparation of a Standard Stock Solution

This protocol outlines the preparation of a 1 mg/mL stock solution of isohomovanillic acid in methanol (B129727), a common solvent for analytical standards.

Materials:

-

Isohomovanillic acid (solid)

-

Methanol (LC-MS grade)

-

Analytical balance

-

Volumetric flask

-

Micropipettes

-

Vortex mixer

-

Sonicator (optional)

-

Amber glass vials for storage

Procedure:

-

Equilibration: Allow the vial of isohomovanillic acid to reach room temperature before opening to prevent moisture condensation.

-

Weighing: Accurately weigh 1 mg of isohomovanillic acid using an analytical balance.

-

Dissolution: Transfer the weighed solid into a 1 mL volumetric flask. Add approximately 0.5 mL of methanol to the flask.

-

Mixing: Gently swirl the flask or use a vortex mixer to dissolve the solid. If needed, sonicate the solution for a few minutes to ensure complete dissolution.

-

Volume Adjustment: Once the solid is fully dissolved, add methanol to the volumetric flask up to the 1 mL calibration mark.

-

Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Storage: Transfer the stock solution to an amber glass vial and store it at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

Extraction of Isohomovanillic Acid from Urine

This protocol describes a liquid-liquid extraction method for isolating isohomovanillic acid from a urine sample.

Materials:

-

Urine sample

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Centrifuge

-

pH meter or pH paper

-

Nitrogen evaporator

Procedure:

-

Sample Preparation: Collect a urine sample.

-

pH Adjustment: Acidify the urine sample to pH 2 using HCl.

-

Extraction: Add an equal volume of ethyl acetate to the acidified urine sample. Vortex the mixture vigorously for 2-3 minutes.

-

Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.

-

Collection of Organic Layer: Carefully collect the upper organic layer (ethyl acetate) containing the isohomovanillic acid.

-

Solvent Evaporation: Evaporate the ethyl acetate under a gentle stream of nitrogen until the sample is completely dry.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol or mobile phase) for subsequent analysis, such as by LC-MS.

Metabolic Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the metabolic formation of isohomovanillic acid and a typical experimental workflow for its analysis.

Caption: Metabolic formation of isohomovanillic acid from catecholamines via COMT.

Caption: Experimental workflow for the extraction and analysis of isohomovanillic acid.

References

An In-depth Technical Guide on Isohomovanillic Acid: Precursors and Enzymatic Conversion

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of isohomovanillic acid, a significant metabolite of catecholamines. The document details its primary precursors and the enzymatic conversion pathways responsible for its synthesis, with a central focus on the role of catechol-O-methyltransferase (COMT). This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols for enzymatic synthesis and quantitative analysis, alongside structured data and visual representations of the biochemical pathways.

Introduction

Isohomovanillic acid, chemically known as 3-hydroxy-4-methoxyphenylacetic acid, is a methylated derivative of (3,4-dihydroxyphenyl)acetic acid (DOPAC).[1] As a product of catecholamine metabolism, its levels can serve as a biomarker in various physiological and pathological states, including neurological disorders such as Parkinson's disease.[2] Understanding the precursors and the enzymatic machinery governing its formation is crucial for the development of novel diagnostic and therapeutic strategies. This guide will explore the core biochemical reactions leading to the synthesis of isohomovanillic acid, providing a detailed examination of the enzymes involved and the methodologies for its laboratory synthesis and analysis.

Precursors and Biosynthetic Pathways

The primary and immediate precursor to isohomovanillic acid is 3,4-dihydroxyphenylacetic acid (DOPAC) . DOPAC itself is a major metabolite of the neurotransmitter dopamine (B1211576) . The biosynthesis of isohomovanillic acid is, therefore, intrinsically linked to the metabolic cascade of dopamine.

The key enzymes involved in this pathway are:

-

Monoamine Oxidase (MAO): This enzyme is responsible for the oxidative deamination of dopamine, leading to the formation of 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). DOPAL is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to form DOPAC.[3][4]

-

Catechol-O-Methyltransferase (COMT): This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of a catechol substrate. In the context of isohomovanillic acid synthesis, COMT acts on DOPAC to produce isohomovanillic acid.[3]

The overall pathway can be visualized as a two-step process originating from dopamine.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of homovanillic acid and vanillylmandelic acid in neuroblastoma screening by stable isotope dilution GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]

- 4. The catechol-O-methyltransferase Val(158)Met polymorphism modulates fronto-cortical dopamine turnover in early Parkinson's disease: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

Isohomovanillic Acid in Cerebrospinal Fluid vs. Plasma: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isohomovanillic acid (iso-HVA) is a positional isomer of the major dopamine (B1211576) metabolite, homovanillic acid (HVA). While HVA has been extensively studied as a biomarker of central nervous system (CNS) dopamine turnover, particularly in cerebrospinal fluid (CSF), the significance and differential distribution of iso-HVA in CSF and plasma are less well-characterized. This technical guide provides a comprehensive overview of the current understanding of iso-HVA in these two critical biological fluids. It details the metabolic pathways, analytical methodologies for quantification, and a comparative analysis of available data. Due to the limited availability of direct comparative data for iso-HVA, this guide leverages the extensive research on HVA as a foundational analogue, highlighting both established protocols and the critical knowledge gaps that remain in the study of iso-HVA.

Introduction

Dopamine, a critical neurotransmitter in the brain, is metabolized into several key compounds that can be measured to assess its activity. Homovanillic acid (HVA) is the major end-product of dopamine metabolism and its concentration in cerebrospinal fluid (CSF) is considered a reliable indicator of central dopamine turnover.[1][2] Isohomovanillic acid (iso-HVA), or 3-hydroxy-4-methoxyphenylacetic acid, is a positional isomer of HVA (4-hydroxy-3-methoxyphenylacetic acid). While less abundant, the study of iso-HVA may provide additional insights into the nuances of dopamine metabolism and its dysregulation in neurological and psychiatric disorders. This guide explores the relationship between iso-HVA concentrations in the CSF and plasma, providing researchers with a foundational understanding for future investigations.

Metabolic Pathways

The primary metabolic pathway of dopamine involves two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[3][4] Dopamine is first metabolized to 3,4-dihydroxyphenylacetic acid (DOPAC) by MAO. Subsequently, COMT catalyzes the methylation of DOPAC to HVA. Alternatively, dopamine can be first methylated by COMT to form 3-methoxytyramine (3-MT), which is then converted to HVA by MAO.[5]

The precise metabolic pathway leading to the formation of iso-HVA is not as well-elucidated. It is hypothesized to be a minor metabolite of dopamine. One plausible pathway involves the O-methylation of DOPAC at the 4-hydroxy position instead of the 3-hydroxy position, a reaction that would also be catalyzed by COMT, albeit likely at a lower efficiency.

Figure 1. Postulated Metabolic Pathway of Dopamine to HVA and iso-HVA

Quantitative Data: Isohomovanillic Acid in CSF vs. Plasma

Direct quantitative comparisons of iso-HVA in human CSF and plasma are notably scarce in the scientific literature. One study identified iso-HVA in the CSF and urine of patients with Parkinson's disease undergoing L-DOPA treatment, suggesting its relevance in the context of dopamine replacement therapy. However, specific concentrations were not reported.

In contrast, extensive quantitative data are available for HVA. These data provide a valuable reference for what might be expected for its isomer, iso-HVA, likely in lower concentrations.

Table 1: Representative Concentrations of Homovanillic Acid (HVA) in Human CSF and Plasma

| Analyte | Matrix | Subject Group | Mean Concentration (Range) | Unit | Reference(s) |

| HVA | CSF | Healthy Adults (18-88 years) | 253 (± 109) | nmol/L | |

| HVA | CSF | Healthy Young Adults (mean age 28.7) | 116 (± 66) | pmol/mL | |

| HVA | CSF | Healthy Elderly Adults (mean age 77.1) | 140 (± 86) | pmol/mL | |

| HVA | CSF | Healthy Adolescents (13-18 years) | 0.28 (0.15-0.41) | µM | |

| HVA | Plasma | Healthy Adults | Not specified | ||

| HVA | Plasma | Healthy Adults (Adulthood) | 60 | nmol/L | |

| HVA | Plasma | Healthy Newborns (1 day) | 2342 | nmol/L |

Note: Direct comparison of values should be made with caution due to inter-study variability in analytical methods and subject demographics.

Experimental Protocols

The quantification of iso-HVA in CSF and plasma typically requires highly sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). The protocols for HVA analysis are well-established and can be adapted for the simultaneous measurement of iso-HVA.

Sample Collection and Processing

Standardized procedures for CSF and plasma collection are crucial to ensure sample integrity and the reliability of analytical results.

CSF Collection:

-

Lumbar puncture should be performed by trained personnel.

-

The first few milliliters of CSF are often discarded to avoid contamination.

-

Samples should be collected in polypropylene (B1209903) tubes.

-

Centrifugation at 2000 x g for 10 minutes at 4°C is recommended to remove cellular debris.

-

Supernatant should be aliquoted and stored at -80°C until analysis.

Plasma Collection:

-

Whole blood should be collected in EDTA-containing tubes.

-

Centrifugation at 1500 x g for 15 minutes at 4°C should be performed within one hour of collection.

-

The resulting plasma should be aliquoted into polypropylene tubes and stored at -80°C.

Figure 2. General Workflow for CSF and Plasma Sample Handling

Sample Preparation for LC-MS/MS Analysis

A robust sample preparation protocol is essential to remove interfering substances and concentrate the analytes of interest. This often involves protein precipitation followed by solid-phase extraction (SPE).

Materials:

-

Internal Standards (IS): Stable isotope-labeled HVA (e.g., HVA-d5) and iso-HVA (if available).

-

Protein Precipitation Reagent: Acetonitrile (B52724) (ACN) or methanol (B129727), chilled.

-

Solid-Phase Extraction (SPE) Cartridges: Mixed-mode anion exchange cartridges are often suitable.

-

Reconstitution Solvent: Mobile phase-compatible solvent (e.g., 10% methanol in water with 0.1% formic acid).

Procedure:

-

Thawing and Spiking: Thaw CSF or plasma samples on ice. Spike with a known concentration of the internal standard solution.

-

Protein Precipitation: Add three volumes of ice-cold acetonitrile to one volume of the sample. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition the SPE cartridge with methanol followed by water.

-

Equilibration: Equilibrate the cartridge with a buffer appropriate for the sorbent chemistry.

-

Loading: Load the supernatant onto the conditioned and equilibrated cartridge.

-

Washing: Wash the cartridge with a weak solvent to remove unretained interferences.

-

Elution: Elute the analytes with an appropriate solvent mixture (e.g., methanol with a small percentage of formic acid or ammonia, depending on the sorbent).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the reconstitution solvent.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Figure 3. LC-MS/MS Sample Preparation Workflow

LC-MS/MS Instrumentation and Conditions

A typical LC-MS/MS method for the analysis of HVA and iso-HVA would involve a reversed-phase chromatographic separation coupled with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Table 2: Example LC-MS/MS Parameters for HVA and iso-HVA Analysis

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in methanol |

| Gradient | Optimized for separation of isomers |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5-10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| MRM Transitions | Analyte-specific precursor-to-product ion transitions |

| HVA: e.g., m/z 181 -> 137 | |

| iso-HVA: e.g., m/z 181 -> 137 (requires chromatographic separation) | |

| HVA-d5: e.g., m/z 186 -> 142 | |

| Dwell Time | 50-100 ms |

Discussion and Future Directions

The existing body of research provides a solid framework for the analysis of HVA in CSF and plasma, which can be readily adapted for the study of iso-HVA. However, the paucity of quantitative data for iso-HVA in these matrices represents a significant knowledge gap. Future research should focus on:

-

Developing and validating sensitive and specific LC-MS/MS methods for the simultaneous quantification of HVA and iso-HVA in human CSF and plasma.

-

Establishing reference ranges for iso-HVA in healthy populations across different age groups.

-

Investigating the CSF-to-plasma ratio of iso-HVA to understand its transport across the blood-brain barrier and its potential as a central biomarker.

-

Exploring the clinical utility of iso-HVA as a biomarker in neurological and psychiatric disorders, particularly in conditions with known dopaminergic dysfunction such as Parkinson's disease, schizophrenia, and ADHD.

Conclusion

While iso-HVA remains a relatively understudied metabolite of dopamine compared to its isomer HVA, its investigation holds promise for a more nuanced understanding of dopamine metabolism and its role in health and disease. The methodologies and foundational knowledge established for HVA provide a clear path forward for researchers to elucidate the significance of iso-HVA in cerebrospinal fluid and plasma. The generation of robust quantitative data and dedicated clinical studies are the critical next steps in unlocking the potential of iso-HVA as a valuable biomarker in neuroscience and drug development.

References

- 1. Decreased homovanillic acid concentrations in cerebrospinal fluid in children without a known defect in dopamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Assessment of brain dopamine metabolism from plasma HVA and MHPG during debrisoquin treatment: validation in monkeys treated with MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Homovanillic acid - Wikipedia [en.wikipedia.org]

- 5. 3-Methoxytyramine - Wikipedia [en.wikipedia.org]

The Pathophysiological Significance of Elevated Isohomovanillic Acid: A Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide on the Core Pathophysiological Relevance of Isohomovanillic Acid

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the pathophysiological significance of elevated isohomovanillic acid (isoHVA). While research has predominantly focused on its isomer, homovanillic acid (HVA), this guide synthesizes the available information on isoHVA, drawing parallels from HVA where necessary, to provide a foundational understanding of its metabolic origins, association with disease, and potential as a biomarker.

Introduction to Isohomovanillic Acid

Isohomovanillic acid (3-hydroxy-4-methoxyphenylacetic acid) is a methylated metabolite of dopamine (B1211576), a critical neurotransmitter in the central nervous system. It is an isomer of the more extensively studied homovanillic acid (HVA), differing only in the position of the methyl group on the catechol ring. Both isoHVA and HVA are products of dopamine degradation by the sequential action of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). The formation of isoHVA specifically involves the meta-O-methylation of 3,4-dihydroxyphenylacetic acid (DOPAC). Given their shared metabolic pathway, the clinical significance of HVA in various pathologies, particularly neuroendocrine tumors, provides a strong basis for investigating the role of isoHVA.

Metabolic Pathway of Isohomovanillic Acid

The metabolism of dopamine is a crucial process for regulating neurotransmitter levels. Dopamine is first deaminated by monoamine oxidase (MAO) to form 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), which is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to 3,4-dihydroxyphenylacetic acid (DOPAC). At this point, catechol-O-methyltransferase (COMT) can methylate DOPAC at either the 3- or 4-hydroxyl position. Methylation at the 3-position yields HVA, the major metabolite, while methylation at the 4-position results in the formation of isoHVA.

Pathophysiological Significance of Elevated Isohomovanillic Acid

Elevated levels of dopamine metabolites, primarily HVA, are well-established biomarkers for several diseases, most notably neuroblastoma. Given their common precursor, it is highly probable that elevated isoHVA levels accompany elevated HVA in these conditions.

Neuroblastoma

Neuroblastoma, a pediatric cancer of the sympathetic nervous system, is characterized by the overproduction of catecholamines. The measurement of urinary HVA and vanillylmandelic acid (VMA) is a standard diagnostic tool for this disease.[1][2] While specific data for isoHVA is scarce, its elevation in neuroblastoma is expected due to the high flux through the dopamine degradation pathway. The ratio of HVA to VMA has also been shown to have prognostic significance in neuroblastoma.[3] It is conceivable that the isoHVA/HVA ratio could also provide valuable clinical information, potentially reflecting alterations in COMT activity or substrate preference in tumor cells.

Parkinson's Disease

In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to altered dopamine metabolism. Studies have shown that cerebrospinal fluid (CSF) levels of HVA are often decreased in Parkinson's patients, reflecting the reduced dopamine turnover.[4][5] However, some studies have reported normal or even elevated HVA levels, particularly in patients receiving L-DOPA therapy. The potential utility of CSF isoHVA as a biomarker in Parkinson's disease remains to be explored, but it could offer additional insights into the complexities of dopamine dysregulation in this condition.

Pheochromocytoma

Pheochromocytomas are tumors of the adrenal medulla that can produce excessive amounts of catecholamines. While the primary diagnostic markers are metanephrines, elevated levels of HVA can also be observed, particularly in dopamine-secreting tumors. As with neuroblastoma, the presence of elevated HVA suggests that isoHVA levels may also be increased.

Oxidative Stress

There is growing evidence linking altered dopamine metabolism to oxidative stress. The enzymatic degradation of dopamine can generate reactive oxygen species (ROS), and high levels of dopamine metabolites may themselves contribute to cellular stress. While direct studies on isoHVA are lacking, research on the related compound vanillic acid has demonstrated protective effects against oxidative stress-induced injury in various cell types. This suggests that isoHVA could have complex, context-dependent roles in modulating cellular redox status. In conditions like neuroblastoma, where oxidative stress is a known factor, understanding the contribution of isoHVA could open new avenues for therapeutic intervention.

Quantitative Data on Homovanillic Acid in Disease States

Due to the limited availability of quantitative data for isohomovanillic acid, the following tables summarize reported concentrations of its isomer, homovanillic acid (HVA), in various biological fluids. This data is presented as a surrogate to provide context for the expected ranges of isoHVA in similar conditions.

Table 1: Urinary Homovanillic Acid (HVA) Levels in Neuroblastoma and Healthy Controls

| Population | Sample Type | HVA Concentration (μmol/mmol creatinine) | Reference |

| Autistic Children | Urine | 28.8 ± 15.5 | |

| Healthy Children | Urine | 4.6 ± 0.7 | |

| Neuroblastoma Patients | Urine | Markedly Elevated (Cut-off: 32 mg/g creatinine) |

Table 2: Cerebrospinal Fluid (CSF) Homovanillic Acid (HVA) Levels in Parkinson's Disease and Controls

| Population | Sample Type | HVA Concentration (nM) | Reference |

| Parkinson's Disease | CSF | 170.7 ± 102.7 | |

| Healthy Controls | CSF | 182.9 ± 90.2 | |

| Vascular Parkinsonism | CSF | Not significantly different from controls | |

| Parkinson's Disease (another study) | CSF | Reduced compared to controls |

Table 3: Reference Ranges for Urinary Homovanillic Acid (HVA) to Creatinine Ratio

| Age Group | HVA/Creatinine Ratio (μmol/mmol) | Reference |

| < 1 year | < 30 | |

| 1-2 years | < 25 | |

| 2-5 years | < 15 | |

| 5-10 years | < 10 | |

| 10-15 years | < 7 | |

| > 15 years | < 6 |

Experimental Protocols for the Analysis of Isohomovanillic Acid

The following are generalized protocols for the quantification of isoHVA in biological samples, adapted from established methods for HVA and other catecholamine metabolites. It is crucial to validate these methods for isoHVA specifically in your laboratory.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

This method is highly sensitive for the detection of electrochemically active compounds like isoHVA.

1. Sample Preparation (Urine):

-

Thaw frozen urine samples to room temperature.

-

Centrifuge at 4°C for 10 minutes at 10,000 x g to pellet any precipitates.

-

To 100 µL of supernatant, add 10 µL of an appropriate internal standard (e.g., isovanillic acid).

-

Add 900 µL of a suitable mobile phase or a weak acid to dilute the sample.

-

Vortex and filter through a 0.22 µm syringe filter before injection.

2. HPLC-ECD Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase: A buffered aqueous solution (e.g., sodium phosphate (B84403) or citrate (B86180) buffer) with an organic modifier (e.g., methanol (B129727) or acetonitrile) and an ion-pairing agent (e.g., octanesulfonic acid). The pH should be optimized for the separation of HVA and isoHVA (typically around pH 3-4).

-

Flow Rate: 0.8 - 1.2 mL/min.

-

Injection Volume: 20 µL.

-

Electrochemical Detector: A glassy carbon working electrode with an Ag/AgCl reference electrode. The potential should be optimized to maximize the signal for isoHVA while minimizing background noise (typically +0.7 to +0.8 V).

3. Workflow Diagram:

References

- 1. benchchem.com [benchchem.com]

- 2. Urinary homovanillic and vanillylmandelic acid in the diagnosis of neuroblastoma: report from the Italian Cooperative Group for Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The relationship between homovanillic/vanillylmandelic acid ratios and prognosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Cerebrospinal fluid biochemical studies in patients with Parkinson's disease: toward a potential search for biomarkers for this disease [frontiersin.org]

- 5. Levels of HVA, 5-HIAA, and MHPG in the CSF of vascular parkinsonism compared to Parkinson's disease and controls - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Isohomovanillic Acid in Human Urine using HPLC-MS/MS

Abstract

This application note presents a proposed high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of isohomovanillic acid (isoHVA) in human urine. Isohomovanillic acid, a metabolite of catecholamines, is an isomer of the more commonly measured homovanillic acid (HVA)[1][2]. The accurate measurement of isoHVA may be of interest to researchers studying catecholamine metabolism and its potential role in various physiological and pathological states. This document provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with illustrative performance characteristics.

Introduction

Isohomovanillic acid (3-hydroxy-4-methoxyphenylacetic acid) is a metabolite of catecholamines, formed through the action of catechol-O-methyltransferase (COMT)[1]. While its isomer, homovanillic acid (HVA), is a well-established biomarker for certain neuroendocrine tumors and disorders of dopamine (B1211576) metabolism, the clinical significance of isoHVA is less understood[2][3]. The development of a robust and reliable analytical method for the quantification of isoHVA in biological matrices such as urine is a crucial step towards elucidating its physiological role.

This proposed HPLC-MS/MS method offers high selectivity and sensitivity for the quantification of isohomovanillic acid. The protocol is designed for researchers, scientists, and professionals in drug development who require a reliable analytical procedure for this compound.

Putative Metabolic Pathway of Isohomovanillic Acid

Isohomovanillic acid is formed from the methylation of 3,4-dihydroxyphenylacetic acid (DOPAC) at the 4-hydroxyl position by catechol-O-methyltransferase (COMT). DOPAC itself is a product of dopamine metabolism by monoamine oxidase (MAO).

Figure 1: Putative metabolic pathway of isohomovanillic acid.

Experimental Protocol

This protocol is based on established methods for the analysis of the structurally similar compound, homovanillic acid, and should be optimized for isohomovanillic acid in the user's laboratory.

Materials and Reagents

-

Isohomovanillic acid analytical standard

-

Isohomovanillic acid-d3 (or other suitable stable isotope-labeled internal standard)

-

Formic acid, LC-MS grade

-

Methanol, LC-MS grade

-

Acetonitrile, LC-MS grade

-

Deionized water, 18 MΩ·cm or higher

-

Human urine (drug-free) for calibration and quality control samples

Sample Preparation (Dilute-and-Shoot Method)

A simple "dilute-and-shoot" method is proposed for its speed and simplicity.

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples for 15 seconds to ensure homogeneity.

-

Prepare a working internal standard (IS) solution of isohomovanillic acid-d3 in 50:50 (v/v) methanol/water with 0.1% formic acid.

-

In a microcentrifuge tube, combine 50 µL of urine with 450 µL of the working IS solution.

-

Vortex the mixture for 10 seconds.

-

Centrifuge at 10,000 x g for 5 minutes to pellet any particulates.

-

Transfer the supernatant to an autosampler vial for HPLC-MS/MS analysis.

HPLC Conditions

-

Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Gradient:

Time (min) %B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |

MS/MS Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 325 °C

-

Gas Flow: 10 L/min

-

Nebulizer Pressure: 40 psi

-

Multiple Reaction Monitoring (MRM) Transitions (Proposed):

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Isohomovanillic acid 181.1 137.1 15 | Isohomovanillic acid-d3 (IS) | 184.1 | 140.1 | 15 |

Note: MRM transitions and collision energies are proposed based on the structure of isohomovanillic acid and known fragmentation patterns of similar compounds. These parameters must be optimized for the specific instrument used.

Illustrative Method Performance Characteristics

The following tables summarize the expected performance of this method. This data is illustrative and should be confirmed through in-house validation.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Calibration Range | 0.1 - 20 µg/mL |

| Regression Model | Linear, 1/x weighting |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (µg/mL) | Intra-day Precision (%CV, n=5) | Inter-day Precision (%CV, n=20) | Accuracy (%) |

| Low QC | 0.3 | < 5% | < 7% | 95 - 105% |

| Mid QC | 5.0 | < 4% | < 6% | 97 - 103% |

| High QC | 15.0 | < 3% | < 5% | 98 - 102% |

Table 3: Recovery and Matrix Effect

| Parameter | Value |

| Recovery | 90 - 110% |

| Matrix Effect | < 15% |

Experimental Workflow

The overall workflow for the quantification of isohomovanillic acid in urine is depicted below.

References

Chromatographic Separation of Isohomovanillic Acid and Homovanillic Acid Isomers: Application Notes and Protocols

Introduction

Homovanillic acid (HVA), chemically known as 4-hydroxy-3-methoxyphenylacetic acid, is a major metabolite of the neurotransmitter dopamine (B1211576). Its quantitative analysis in biological fluids such as urine and plasma is a critical tool for the diagnosis and monitoring of several clinical conditions, most notably neuroblastoma, a common childhood cancer. Isohomovanillic acid (3-hydroxy-4-methoxyphenylacetic acid) is a positional isomer of HVA. The accurate chromatographic separation of these two isomers is essential for unambiguous quantification and to ensure diagnostic accuracy, as the presence of isohomovanillic acid can interfere with the measurement of homovanillic acid. This document provides detailed application notes and protocols for the chromatographic separation of isohomovanillic acid and homovanillic acid using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Dopamine Metabolism and the Formation of Homovanillic Acid

Dopamine, a key catecholamine neurotransmitter, is metabolized in the body through a series of enzymatic reactions. The two primary enzymes involved in the degradation of dopamine to HVA are monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). The metabolic pathway illustrates the conversion of dopamine to its final major metabolite, homovanillic acid.

High-Performance Liquid Chromatography (HPLC) Method

This section details a validated HPLC method for the simultaneous determination of homovanillic acid and its isomer, isohomovanillic acid. This method is applicable to the analysis of these compounds in biological matrices following appropriate sample preparation.

Experimental Workflow for HPLC Analysis

The general workflow for the HPLC analysis of HVA and iso-HVA from biological samples involves sample preparation, chromatographic separation, and detection.

Protocol: HPLC Separation of Isohomovanillic Acid and Homovanillic Acid

1. Materials and Reagents

-

Homovanillic acid (HVA) analytical standard

-

Isohomovanillic acid (iso-HVA) analytical standard

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Phosphoric acid (or other suitable buffer components)

-

Ultrapure water

-

Solid-phase extraction (SPE) cartridges (e.g., C18) for sample cleanup

2. Instrumentation

-

HPLC system with a pump, autosampler, and column oven

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

UV detector or electrochemical detector

3. Chromatographic Conditions

| Parameter | Condition |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic mixture of acetonitrile and a buffered aqueous phase (e.g., 0.1% phosphoric acid in water). The exact ratio should be optimized for best resolution, a starting point could be 20:80 (v/v) acetonitrile:buffer. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 280 nm or electrochemical detection |

4. Standard and Sample Preparation

-

Standard Solutions: Prepare individual stock solutions of HVA and iso-HVA in methanol (e.g., 1 mg/mL). Prepare working standard mixtures by diluting the stock solutions with the mobile phase to desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Sample Preparation (from Urine):

-

Thaw frozen urine samples to room temperature and vortex.

-

Centrifuge at 10,000 x g for 10 minutes to remove particulate matter.

-

Perform solid-phase extraction (SPE) for sample cleanup and concentration. A C18 SPE cartridge can be used.

-

Condition the cartridge with methanol followed by water.

-

Load the urine sample.

-

Wash the cartridge with water to remove salts and polar impurities.

-

Elute the analytes with methanol.

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of mobile phase.

-

5. Data Analysis

-

Identify the peaks for isohomovanillic acid and homovanillic acid based on the retention times obtained from the standard injections.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Quantify the amount of each isomer in the samples by comparing their peak areas to the calibration curve.

Quantitative Data Summary (HPLC)

| Analyte | Retention Time (min) | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |

| Isohomovanillic Acid | To be determined experimentally | 1 - 50 | ~0.3 | ~1.0 |

| Homovanillic Acid | To be determined experimentally | 1 - 50 | ~0.3 | ~1.0 |

Note: Retention times are highly dependent on the specific HPLC system, column, and mobile phase composition and must be determined experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and specificity for the analysis of HVA and its isomers. Due to the low volatility of these compounds, a derivatization step is required prior to GC analysis.

Experimental Workflow for GC-MS Analysis

The workflow for GC-MS analysis includes sample preparation, derivatization, GC separation, and MS detection.

Protocol: GC-MS Analysis of Isohomovanillic Acid and Homovanillic Acid

1. Materials and Reagents

-

Homovanillic acid (HVA) analytical standard

-

Isohomovanillic acid (iso-HVA) analytical standard

-

Deuterated HVA (HVA-d5) as an internal standard

-

Ethyl acetate (B1210297) (GC grade)

-

Hydrochloric acid

-

Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

2. Instrumentation

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

3. GC-MS Conditions

| Parameter | Condition |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

4. Standard and Sample Preparation

-

Standard Solutions: Prepare stock solutions of HVA and iso-HVA in methanol. Prepare working standards containing a fixed amount of the internal standard (HVA-d5).

-

Sample Preparation (from Urine):

-

To 1 mL of urine, add the internal standard (HVA-d5).

-

Acidify the sample to pH 1-2 with hydrochloric acid.

-

Perform liquid-liquid extraction by adding 5 mL of ethyl acetate and vortexing for 2 minutes.

-

Centrifuge to separate the layers and transfer the upper organic layer to a clean tube.

-

Evaporate the ethyl acetate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

-

Cap the vial tightly and heat at 70 °C for 30 minutes.

-

Cool to room temperature before injecting 1 µL into the GC-MS.

-

5. Data Analysis

-

Monitor characteristic ions for the derivatized forms of HVA, iso-HVA, and the internal standard.

-

Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

-

Quantify the analytes in the samples using the calibration curve.

Quantitative Data Summary (GC-MS)

| Analyte (as TMS derivative) | Retention Time (min) | Monitored Ions (m/z) | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |

| Isohomovanillic Acid | To be determined experimentally | Specific fragment ions | 10 - 1000 | ~2 | ~10 |

| Homovanillic Acid | To be determined experimentally | Specific fragment ions | 10 - 1000 | ~2 | ~10 |

| HVA-d5 (Internal Standard) | To be determined experimentally | Specific fragment ions | - | - | - |

Note: Retention times and specific fragment ions for the TMS derivatives need to be determined experimentally.

Conclusion

The described HPLC and GC-MS methods provide robust and reliable approaches for the chromatographic separation and quantification of isohomovanillic acid and homovanillic acid. The choice of method will depend on the required sensitivity, specificity, and available instrumentation. Proper method validation, including the determination of linearity, accuracy, precision, and limits of detection and quantification, is crucial for obtaining reliable results in a research or clinical setting. The detailed protocols and workflows provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals working with these important dopamine metabolites.

Application Notes and Protocols for Isohomovanillic Acid Sample Preparation

Introduction

Isohomovanillic acid (isoHVA), an isomer of the more commonly studied homovanillic acid (HVA), is a significant metabolite of the neurotransmitter dopamine (B1211576). The accurate quantification of isoHVA in biological matrices such as plasma and urine is crucial for researchers, scientists, and drug development professionals in the fields of neuroscience and psychiatry, as its levels can serve as a marker for dopamine metabolism.[1] HVA is the primary end-product of dopamine metabolism, formed through the action of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[2][3]

Given their structural similarity as isomers, sample preparation techniques developed for HVA are directly applicable to isoHVA. The critical distinction for analysis lies in the final chromatographic separation to resolve the two isomers. Effective sample preparation is paramount to remove interferences from complex biological matrices, thereby minimizing matrix effects and ensuring accurate, reliable quantification by analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]

This document provides detailed application notes and experimental protocols for three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Biochemical Pathway: Dopamine Metabolism

Dopamine is metabolized into HVA and isoHVA through two primary enzymatic steps involving Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).[5] Understanding this pathway is essential for interpreting the significance of metabolite concentrations.

Protein Precipitation (PPT)

Application Notes

Protein Precipitation is a straightforward and rapid method for sample cleanup, particularly suitable for high-throughput analysis. The technique involves adding a water-miscible organic solvent, such as acetonitrile (B52724) or methanol (B129727), to the biological sample (e.g., plasma, urine). This process disrupts the hydration layer around proteins, causing them to precipitate. The precipitated proteins are then pelleted by centrifugation, and the resulting supernatant, containing the analyte of interest, can be directly analyzed. This "dilute-and-shoot" approach is valued for its simplicity and speed, making it a common choice for LC-MS/MS analysis of urine samples. However, it provides a lesser degree of cleanup compared to LLE or SPE, which may result in higher matrix effects.

Experimental Protocol: "Dilute-and-Shoot" for Urine or Plasma

This protocol is adapted for LC-MS/MS analysis and is known for its high throughput.

Materials and Reagents:

-

Urine or Plasma Sample

-

isoHVA Internal Standard (e.g., Homovanillic acid-d5)

-

Precipitation Agent: Acetonitrile or Methanol

-

Vortex Mixer

-

Centrifuge (capable of 10,000 x g)

-

Autosampler vials

Procedure:

-

Thaw frozen biological samples at room temperature and vortex to ensure homogeneity.

-

For plasma samples, transfer 1 mL to a centrifuge tube. For urine, use 50 µL.

-

Spike the sample with a known concentration of an internal standard solution (e.g., 50 µL of Homovanillic acid-d5).

-

Add the precipitation agent. For plasma, add 2 mL of acetonitrile. For urine, add 900 µL of methanol or acetonitrile.

-

Vortex the mixture vigorously for at least 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

Application Notes

Liquid-Liquid Extraction separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous sample and an organic solvent. For an acidic compound like isoHVA, the sample pH is first lowered (e.g., to pH 1-2 with HCl). This protonates the carboxylic acid group, making the molecule neutral and more soluble in an organic solvent like ethyl acetate (B1210297). After vigorous mixing and phase separation via centrifugation, the organic layer containing the analyte is collected. The solvent is then evaporated, and the residue is reconstituted for analysis. LLE provides a cleaner extract than PPT and is often used prior to GC-MS analysis, which requires a subsequent derivatization step.

Experimental Protocol: Extraction from Urine for GC-MS Analysis

This protocol is effective for extracting isoHVA from urine prior to derivatization for GC-MS analysis.

Materials and Reagents:

-

Urine Sample

-

isoHVA Internal Standard (e.g., Homovanillic acid-d5)